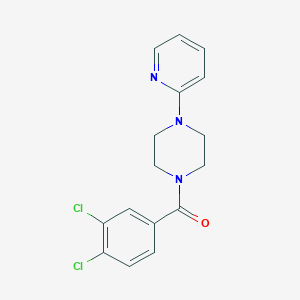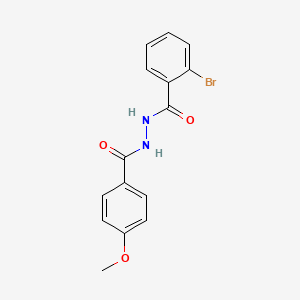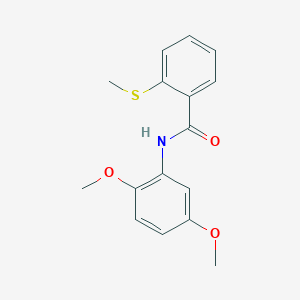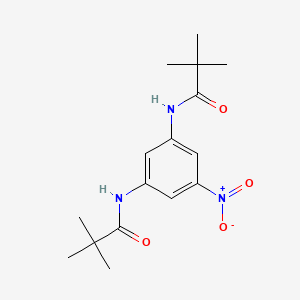
1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine, also known as DCPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in scientific research applications due to its unique properties and mechanism of action.
作用機序
1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine acts as a positive allosteric modulator of various neurotransmitter receptors, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the NMDA glutamate receptor. By enhancing the activity of these receptors, 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine is able to modulate the release of neurotransmitters and influence neuronal signaling pathways.
Biochemical and Physiological Effects
1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neurogenesis, and the modulation of the hypothalamic-pituitary-adrenal (HPA) axis. 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has also been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine in laboratory experiments is its ability to selectively modulate specific neurotransmitter receptors, allowing researchers to investigate the role of these receptors in various physiological and pathological processes. However, one limitation of using 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine, including the investigation of its potential therapeutic use in the treatment of neuropsychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms underlying 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine's effects on neuronal signaling pathways and its potential for off-target effects. Finally, the development of more selective 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine derivatives could provide valuable tools for investigating the function of specific neurotransmitter receptors in the brain.
合成法
1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine can be synthesized using a variety of methods, including the reaction of 3,4-dichlorobenzoyl chloride with 2-pyridinylpiperazine in the presence of a base such as triethylamine. Other methods involve the reaction of 2-pyridinylpiperazine with 3,4-dichlorobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
科学的研究の応用
1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has been widely studied for its potential use as a research tool in the fields of neuroscience and pharmacology. It has been shown to modulate the activity of various neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors. 1-(3,4-dichlorobenzoyl)-4-(2-pyridinyl)piperazine has also been found to have anxiolytic and antidepressant-like effects in animal models.
特性
IUPAC Name |
(3,4-dichlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-13-5-4-12(11-14(13)18)16(22)21-9-7-20(8-10-21)15-3-1-2-6-19-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODTWNFKMDTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204619 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,4-Dichloro-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5716824.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5716834.png)
![9-oxo-N-(2-thienylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5716835.png)
![4-(2-furyl)-3-buten-2-one 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5716838.png)
![3-cyclopentyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5716842.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5716843.png)
![1-{[(4-methylphenyl)thio]methyl}-2-nitrobenzene](/img/structure/B5716846.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide](/img/structure/B5716854.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)
![1-(4-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5716869.png)
![diethyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5716873.png)


